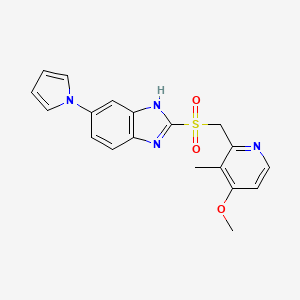
1,1'-Binaphthalene, 2,2'-bis(methoxymethoxy)-, (1S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Binaphthalene, 2,2’-bis(methoxymethoxy)-, (1S)- is a chiral compound with significant applications in various fields of chemistry. It is an aryl alkyl ether that can undergo nickel-catalyzed cross-coupling reactions with aryl Grignard reagents to form aryl-aryl cross-coupling products . The compound is known for its unique structural properties, which make it a valuable ligand in asymmetric synthesis and catalysis .
Méthodes De Préparation
The synthesis of 1,1’-Binaphthalene, 2,2’-bis(methoxymethoxy)-, (1S)- typically involves the protection of hydroxyl groups on binaphthol followed by methylation. The reaction conditions often include the use of methoxymethyl chloride (MOMCl) and a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1,1’-Binaphthalene, 2,2’-bis(methoxymethoxy)-, (1S)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It undergoes substitution reactions, particularly in the presence of strong bases or nucleophiles.
Cross-Coupling: Nickel-catalyzed cross-coupling reactions with aryl Grignard reagents are common, forming aryl-aryl cross-coupling products.
Common reagents used in these reactions include nickel catalysts, aryl Grignard reagents, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Binaphthalene, 2,2’-bis(methoxymethoxy)-, (1S)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric synthesis and catalysis, facilitating the formation of chiral products.
Biology: The compound’s chiral properties make it useful in the study of biological systems and the development of chiral drugs.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism by which 1,1’-Binaphthalene, 2,2’-bis(methoxymethoxy)-, (1S)- exerts its effects involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as nickel, to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the substrates used .
Comparaison Avec Des Composés Similaires
1,1’-Binaphthalene, 2,2’-bis(methoxymethoxy)-, (1S)- can be compared with other similar compounds, such as:
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral ligand used in asymmetric catalysis.
2,2’-Dimethoxy-1,1’-binaphthalene: A related compound with similar structural features but different functional groups.
2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl: Used in similar catalytic applications but with different electronic properties.
The uniqueness of 1,1’-Binaphthalene, 2,2’-bis(methoxymethoxy)-, (1S)- lies in its specific methoxymethoxy functional groups, which provide distinct reactivity and selectivity in various chemical reactions .
Propriétés
IUPAC Name |
2-(methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H22O4/c2*1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h2*3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAOMLHJKXTIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC.COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(Difluoromethyl)-3-pyridyl]boronic acid](/img/structure/B8194704.png)


![[2-Bromo-6-(difluoromethyl)phenyl]boronic acid](/img/structure/B8194727.png)
![Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8194734.png)

![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8194766.png)


![Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-](/img/structure/B8194794.png)


![Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester](/img/structure/B8194813.png)

